Methyl (S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the use of proline or its derivatives as starting materials. One common method involves the esterification of proline with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl (2S)-2-(carboxymethyl)pyrrolidine-2-carboxylate.
Reduction: Formation of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can provide steric and electronic effects that enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Proline: A natural amino acid with similar structural features but lacks the ester and hydroxymethyl groups.
Methyl (2S)-2-(carboxymethyl)pyrrolidine-2-carboxylate: An oxidized form of the compound with a carboxyl group instead of a hydroxymethyl group.
Uniqueness
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its combination of a chiral center, hydroxymethyl group, and ester functionality. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-6(10)7(5-9)3-2-4-8-7/h8-9H,2-5H2,1H3/t7-/m0/s1 |
InChI Key |
QSZPPWBLNJFGIT-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CCCN1)CO |
Canonical SMILES |
COC(=O)C1(CCCN1)CO |
Origin of Product |
United States |
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